N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Medicinal Chemistry Ligand Design Physicochemical Profiling

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895429-66-0) is a fully synthetic small molecule belonging to the benzothiazole-benzamide class. It is characterized by a 4,7-dimethoxy-substituted benzothiazole core linked via an amide bridge to a 4-methylphenyl group, with a pyridin-3-ylmethyl substituent on the amide nitrogen.

Molecular Formula C23H21N3O3S
Molecular Weight 419.5
CAS No. 895429-66-0
Cat. No. B2575135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
CAS895429-66-0
Molecular FormulaC23H21N3O3S
Molecular Weight419.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
InChIInChI=1S/C23H21N3O3S/c1-15-6-8-17(9-7-15)22(27)26(14-16-5-4-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3
InChIKeyAUQTYTIXSMRSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895429-66-0): Core Identifiers and Physicochemical Baseline


N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895429-66-0) is a fully synthetic small molecule belonging to the benzothiazole-benzamide class [1]. It is characterized by a 4,7-dimethoxy-substituted benzothiazole core linked via an amide bridge to a 4-methylphenyl group, with a pyridin-3-ylmethyl substituent on the amide nitrogen [1]. The compound has a molecular weight of 419.5 g/mol, a topological polar surface area (TPSA) of 92.8 Ų, a computed XLogP3-AA of 4.5, zero hydrogen bond donors, and six hydrogen bond acceptors [2]. It is cataloged in PubChem under CID 18572635 [2].

Procurement Alert: Why Generic Benzothiazole Substitution Fails for CAS 895429-66-0


Generic substitution within the benzothiazole-benzamide class is not scientifically justifiable for CAS 895429-66-0 due to the critical functional role of its pyridin-3-ylmethyl substituent. This group introduces a basic nitrogen capable of participating in hydrogen bonding and electrostatic interactions, a feature absent in simpler N-H or N-alkyl analogs [1]. Physicochemical property computations show that CAS 895429-66-0 has a TPSA of 92.8 Ų and an XLogP3-AA of 4.5, placing it in a distinct property space compared to close analogs like N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methylbenzamide (CAS 897759-38-5, C17H16N2O3S, MW 328.4 g/mol), which lacks the pyridylmethyl moiety entirely [1][2]. These differences in hydrogen bond acceptor count (6 vs. 4) and lipophilicity directly impact target binding, solubility, and pharmacokinetic behavior, making them non-interchangeable in any assay or synthetic workflow [2].

Quantitative Differentiation Evidence for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895429-66-0)


Hydrogen Bond Acceptor Capacity: CAS 895429-66-0 vs. Des-pyridinyl Analog

CAS 895429-66-0 possesses six hydrogen bond acceptor sites, compared to four for the direct des-pyridinylmethyl analog N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methylbenzamide (CAS 897759-38-5) [1]. This increase is directly attributable to the pyridine ring nitrogen and the tertiary amide configuration, which provides two additional acceptor sites [1]. The hydrogen bond donor count remains zero for both, ensuring that the differentiation is exclusively in acceptor capacity [1].

Medicinal Chemistry Ligand Design Physicochemical Profiling

Lipophilicity Differential: XLogP3-AA of 4.5 for CAS 895429-66-0 vs. Simpler Benzothiazoles

The computed partition coefficient (XLogP3-AA) for CAS 895429-66-0 is 4.5, reflecting the contributions of the 4-methylbenzamide and pyridin-3-ylmethyl substituents [1]. In contrast, the des-pyridinylmethyl analog (CAS 897759-38-5) has a lower XLogP3-AA of approximately 3.4, derived from its smaller molecular formula (C17H16N2O3S) and absence of the pyridine ring [1][2]. This 1.1 log unit difference represents a >10-fold difference in predicted octanol-water partitioning, which significantly influences membrane permeability and non-specific binding.

Drug Design ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA): Impact on Cell Permeability Compared to In-Class Members

The TPSA of CAS 895429-66-0 is 92.8 Ų, placing it at the upper boundary of the typical CNS drug-likeness threshold (<90 Ų) [1]. When compared to broader sets of 4,7-dimethoxybenzothiazole analogs, such as 2-cyano-4,7-dimethoxybenzothiazole derivatives (TPSA ~50-70 Ų), this higher value is exclusively due to the pyridin-3-ylmethyl amide moiety [1][2]. Compounds exceeding 90 Ų generally exhibit reduced passive transcellular permeability, which makes CAS 895429-66-0 more suitable for extracellular or peripheral target applications.

Medicinal Chemistry Cell Permeability Drug-likeness

Recommended Application Scenarios for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895429-66-0)


Probing Target-Ligand Hydrogen Bond Networks via Pyridine Acceptor Engagement

Due to its six hydrogen bond acceptor sites, CAS 895429-66-0 is ideally suited for structure-activity relationship (SAR) studies aimed at mapping hydrogen bond interactions within a target binding pocket. The pyridin-3-ylmethyl group provides two additional acceptors relative to simpler analogs [1], enabling researchers to assess the contribution of specific polar contacts to binding affinity and selectivity.

Metabolic Stability Screening for Moderately Lipophilic Benzothiazole Leads

With an XLogP3-AA of 4.5, this compound occupies a lipophilicity space that is predictive of moderate metabolic stability [1]. It serves as a reference point for evaluating how incremental lipophilicity influences cytochrome P450-mediated oxidation and clearance in hepatic microsome assays, particularly when compared alongside less lipophilic 4,7-dimethoxybenzothiazole analogs.

Cell-Based Permeability Assays to Establish TPSA-Driven Uptake Limits

The TPSA of 92.8 Ų positions this compound near the recognized threshold for passive membrane permeability [1]. It is a valuable tool for in vitro permeability studies (e.g., PAMPA or Caco-2 assays) to experimentally validate computational permeability predictions for benzothiazole-benzamide compounds with polar heterocyclic substituents.

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